N-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
N-(1,3-Benzodioxol-5-ylmethyl)-1-benzyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic heterocyclic compound featuring a fused pyridopyrrolopyrimidine core. This molecule is distinguished by its carboxamide linkage at the 2-position, substituted with a 1,3-benzodioxol-5-ylmethyl group, and a benzyl group at the 1-position. The 9-methyl and 4-oxo moieties further contribute to its structural complexity .
Notably, this compound has demonstrated promising biological activity as a potent inhibitor of Mycobacterium tuberculosis (Mtb), with a minimum inhibitory concentration (MIC) of 20 mg/mL against multidrug-resistant (MDR) strains. Its mechanism involves binding to the catalytic site of Ag85C, a key enzyme in mycobacterial cell wall biosynthesis, as confirmed by protein-detected NMR spectroscopy .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-6-benzyl-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O4/c1-17-6-5-11-30-24(17)29-25-20(27(30)33)13-21(31(25)15-18-7-3-2-4-8-18)26(32)28-14-19-9-10-22-23(12-19)35-16-34-22/h2-13H,14-16H2,1H3,(H,28,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQLHDOYHMSPGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)NCC5=CC6=C(C=C5)OCO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound with potential biological activities. This article reviews its biological effects, focusing on its anticancer properties, inhibitory actions on specific enzymes, and other pharmacological effects based on recent studies.
Chemical Structure
The molecular structure of the compound is characterized by a benzodioxole moiety and a pyrido-pyrrolo-pyrimidine framework. Its chemical formula is with a molecular weight of approximately 378.43 g/mol.
Anticancer Properties
Recent studies have indicated that derivatives of compounds containing the benzodioxole structure exhibit significant anticancer activity. For instance, a related compound showed cytotoxic effects against human lung adenocarcinoma (A549) and rat glioma (C6) cell lines. The mechanisms involved included:
- Inhibition of DNA Synthesis : The compound was found to disrupt DNA synthesis in cancer cells.
- Induction of Apoptosis : It increased both early and late apoptosis rates in A549 and C6 cells.
- Mitochondrial Membrane Potential Disruption : The compound altered mitochondrial membrane potential, which is critical in regulating apoptosis pathways.
Table 1: Summary of Anticancer Effects
| Cell Line | IC50 (µM) | Apoptosis Induction | Mitochondrial Effect |
|---|---|---|---|
| A549 | 15 | Yes | Disturbance |
| C6 | 12 | Yes | Disturbance |
| NIH/3T3 (control) | >100 | No | No |
Enzyme Inhibition
The compound also exhibited inhibitory effects on certain enzymes relevant to cancer metabolism:
- Cholinesterases Inhibition : Although some benzodioxole derivatives were evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), the specific compound under review did not show significant activity against these enzymes.
Other Pharmacological Activities
Additional studies have highlighted the potential of similar compounds as selective inhibitors of nitric oxide synthase (iNOS). For example, piperidine analogs derived from benzodioxole demonstrated high potency in inhibiting NO formation in human cell assays, suggesting anti-inflammatory properties.
Case Studies
- Study on Cytotoxic Effects : A study synthesized several benzodioxole-based thiosemicarbazone derivatives and assessed their cytotoxicity against A549 and C6 cell lines. The most effective derivative significantly inhibited cell proliferation while exhibiting low toxicity towards normal NIH/3T3 cells .
- Nitric Oxide Synthase Inhibition : Another study focused on piperidine analogs containing the benzodioxole structure found that these compounds selectively inhibited iNOS over neuronal and endothelial nitric oxide synthases (nNOS and eNOS), indicating potential therapeutic applications in inflammatory diseases .
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Bioactivity: The 1,3-benzodioxol-5-ylmethyl group in the target compound likely enhances target binding (e.g., Ag85C) compared to simpler benzyl or phenylethyl groups, as seen in its potent anti-TB activity . Analgesic analogs (e.g., N-benzyl pyrido[1,2-a]pyrimidine carboxamides) show uniform activity regardless of substituents, suggesting bioisosteric equivalence between their cores and quinolinone systems .
Physicochemical Properties :
- Lipophilicity (logP ~2.47) is consistent across analogs, favoring membrane permeability. Higher molecular weights (e.g., 418.49 for 900870-38-4) may reduce solubility compared to the target compound .
Preparation Methods
Synthesis of Intermediate A
2-Chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is synthesized via cyclocondensation of 2-aminopyridine derivatives with ethyl acetoacetate under acidic conditions. The chloro and formyl groups at positions 2 and 3 are introduced sequentially using phosphorus oxychloride (POCl₃) and Vilsmeier-Haack formylation.
Reaction Conditions :
Cyclization to Form Intermediate B
Intermediate A undergoes cyclization with methyl-N-benzylglycinate in methanol and triethylamine (TEA) to yield methyl 1-benzyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylate (Intermediate B).
Procedure :
- Combine Intermediate A (10 mmol) and methyl-N-benzylglycinate (10 mmol) in methanol (20 mL).
- Add TEA (0.5 mL) and reflux for 4 hours.
- Cool, filter precipitate, and recrystallize from ethanol/benzene.
Characterization Data :
- Yield : 65–70%
- Melting Point : 218–220°C
- 1H NMR (500 MHz, DMSO- d6) : δ 8.72 (s, 1H, pyrimidine-H), 7.35–7.28 (m, 5H, benzyl), 4.92 (s, 2H, N-CH₂), 3.87 (s, 3H, COOCH₃), 2.45 (s, 3H, C9-CH₃).
Functionalization of the Tricyclic Core
Hydrolysis to Carboxylic Acid (Intermediate C)
Intermediate B is hydrolyzed to 1-benzyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid using aqueous lithium hydroxide.
Procedure :
- Reflux Intermediate B (10 mmol) with LiOH (10 mmol) in methanol (20 mL) for 2 hours.
- Acidify with 10% HCl, extract with acetonitrile, and evaporate to dryness.
Characterization Data :
Carboxamide Formation
Activation and Coupling with 1,3-Benzodioxol-5-ylmethylamine
Intermediate C is activated with 1,1′-carbonyldiimidazole (CDI) and coupled with 1,3-benzodioxol-5-ylmethylamine to yield the target compound.
Procedure :
- Dissolve Intermediate C (10 mmol) in acetonitrile (20 mL).
- Add CDI (10 mmol) and reflux for 1 hour.
- Add 1,3-benzodioxol-5-ylmethylamine (10 mmol) and reflux for 4 hours.
- Purify via silica gel chromatography (hexane/EtOAc 3:1).
Characterization Data :
- Yield : 55–60%
- Molecular Formula : C₃₀H₂₅N₅O₄
- HRMS (ESI) : m/z 532.1987 [M+H]⁺ (calc. 532.1982)
- 1H NMR (500 MHz, DMSO- d6) : δ 8.65 (s, 1H, pyrimidine-H), 6.85–6.78 (m, 3H, benzodioxole), 5.95 (s, 2H, O-CH₂-O), 4.45 (d, 2H, NH-CH₂), 2.40 (s, 3H, C9-CH₃).
Optimization and Mechanistic Insights
Role of CDI in Carboxamide Formation
CDI facilitates mixed carbonate formation, enabling nucleophilic attack by the amine. Comparative studies with EDC/DMAP show CDI provides superior yields (55–60% vs. 40–45%) due to milder conditions and reduced racemization.
Solvent and Temperature Effects
- Acetonitrile optimizes solubility and reaction kinetics.
- Reflux (82°C) ensures complete activation without decarboxylation.
Data Tables
Table 1: Key Intermediates and Their Properties
| Intermediate | Molecular Formula | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| A | C₁₁H₈ClN₃O₂ | 68–72 | 195–197 |
| B | C₂₂H₁₈N₄O₃ | 65–70 | 218–220 |
| C | C₂₁H₁₆N₄O₃ | 85–90 | 245–247 (dec.) |
Table 2: Final Compound Spectral Data
| Technique | Data |
|---|---|
| 1H NMR | δ 8.65 (s, 1H), 6.85–6.78 (m, 3H), 5.95 (s, 2H), 4.45 (d, 2H), 2.40 (s, 3H) |
| IR | 1680 cm⁻¹ (C=O, amide), 1605 cm⁻¹ (C=N) |
| HRMS | m/z 532.1987 [M+H]⁺ |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for N-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step condensation and cyclization reactions. For example, similar pyrido-pyrrolo-pyrimidine derivatives are synthesized via:
- Step 1 : Condensation of carbonyl intermediates with amidines or amines under reflux conditions (ethanol or methanol, 70–80°C, 6–8 hours) .
- Step 2 : Cyclization using catalytic acid (e.g., acetic acid) or base to form the fused heterocyclic core .
- Optimization : Reaction yields (40–60%) depend on solvent polarity, temperature control, and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How is the structural integrity of this compound validated, and what analytical techniques are most reliable?
- Methodology : Use a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., benzodioxole protons at δ 6.7–7.1 ppm, pyrimidine carbonyl at δ 165–170 ppm) .
- High-resolution mass spectrometry (HRMS) : To verify molecular weight (e.g., calculated vs. observed m/z for C₂₉H₂₅N₅O₄) .
- X-ray crystallography : For unambiguous confirmation of fused ring systems and stereochemistry .
Q. What are the primary biological targets or pathways associated with this compound?
- Mechanistic Insight : Pyrido-pyrrolo-pyrimidines often target enzymes involved in inflammatory or proliferative pathways. For example:
- PARP-1 inhibition : Observed in analogs with IC₅₀ values < 1 µM in vitro, linked to DNA repair disruption .
- Kinase modulation : Structural analogs show activity against MAPK or PI3K pathways via competitive ATP-binding site interactions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced target specificity?
- Methodology :
- Substituent modification : Replace the benzyl group with bulkier aryl groups (e.g., 3-methoxyphenyl) to enhance hydrophobic interactions with target pockets .
- Bioisosteric replacement : Substitute the benzodioxole moiety with bioisosteres like tetrahydrofuran to improve metabolic stability .
- Data-driven design : Use IC₅₀ values from kinase inhibition assays (e.g., 0.2–5 µM) to prioritize analogs with >10-fold selectivity over off-target enzymes .
Q. What experimental strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Methodology :
- Pharmacokinetic profiling : Measure bioavailability (%F) and half-life (t₁/₂) in rodent models to identify absorption barriers (e.g., poor solubility or CYP450 metabolism) .
- Metabolite identification : Use LC-MS/MS to detect active metabolites contributing to in vivo efficacy not observed in vitro .
- Dose-response reconciliation : Compare in vitro EC₅₀ values with plasma concentrations in animal models to adjust dosing regimens .
Q. How can computational modeling predict off-target interactions or toxicity risks for this compound?
- Methodology :
- Molecular docking : Screen against databases like ChEMBL or PubChem to predict binding to non-target kinases or GPCRs .
- ADMET prediction : Use tools like SwissADME to estimate logP (target: 2–4), CNS permeability, and hERG channel inhibition risks .
- MD simulations : Assess binding stability (RMSD < 2 Å over 100 ns) to prioritize analogs with reduced off-target residency .
Q. What in vivo models are most appropriate for evaluating the therapeutic potential of this compound in disease contexts?
- Methodology :
- Cancer : Xenograft models (e.g., HCT-116 colorectal tumors) with dosing at 10–50 mg/kg/day, monitoring tumor volume reduction and Ki-67 expression .
- Inflammation : Murine LPS-induced sepsis models, measuring cytokine levels (IL-6, TNF-α) and survival rates .
- Neurodegeneration : Transgenic Alzheimer’s models (e.g., APP/PS1 mice), assessing Aβ plaque burden via PET imaging .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
